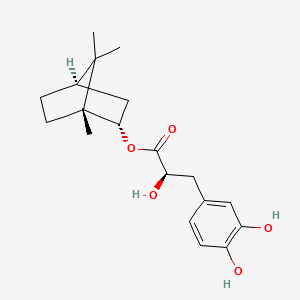
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt is a deuterium-labeled analogue of 3-Methyl-2-oxovaleric Acid. This compound is an α-ketomonocarboxylic acid that plays a significant role in various biochemical processes. It is known for its neurotoxic properties and is an abnormal metabolite resulting from the incomplete breakdown of branched-chain amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt involves the deuteration of 3-Methyl-2-oxovaleric AcidThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the required specifications for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxo acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of metabolites.
Biology: Serves as a substrate to study the specificity, distribution, and kinetics of α-keto acid dehydrogenases.
Medicine: Used to investigate metabolic disorders such as maple syrup urine disease.
Industry: Employed in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt involves its interaction with specific receptor sites that differ from those occupied by amino acids. It triggers insulin release and inhibits the mitochondrial α-ketoglutarate dehydrogenase complex, leading to nerve cell death. The compound acts as a reactive oxygen scavenger, protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-oxovaleric Acid
- 3-Methyl-2-oxopentanoic Acid
- α-Keto-β-methylvaleric Acid
- Ketoisoleucine
Uniqueness
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. This property makes it particularly valuable in research applications where accurate measurement of metabolic processes is crucial .
Properties
Molecular Formula |
C6H9NaO3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
sodium;4,4,5,5,5-pentadeuterio-2-oxo-3-(trideuteriomethyl)pentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i1D3,2D3,3D2; |
InChI Key |
SMDJDLCNOXJGKC-FIRJCWQZSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)C(=O)[O-])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CCC(C)C(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)

![3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12404426.png)


![N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12404437.png)


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)


